Enhanced Lipophilicity (LogP 2.43) of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Versus Non-Fluorinated Analog
The target compound demonstrates a calculated LogP value of 2.43 . This is a measurable and significant increase in lipophilicity compared to its direct non-fluorinated analog, 1-((4-bromophenyl)sulfonyl)piperidin-4-ol (CAS 937012-61-8), which has a computed XLogP3-AA of 1.6 [1]. This difference of 0.83 LogP units reflects a roughly 6.8-fold increase in the octanol-water partition coefficient, indicating superior passive membrane permeability potential. This differential in lipophilicity is a critical parameter for optimizing bioavailability and target engagement in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 (computed) |
| Comparator Or Baseline | 1-((4-bromophenyl)sulfonyl)piperidin-4-ol (CAS 937012-61-8) |
| Quantified Difference | LogP increase of 0.83 units; estimated ~6.8-fold increase in partition coefficient. |
| Conditions | Computed values; target compound from ChemSrc , comparator XLogP3-AA from PubChem [1]. |
Why This Matters
Higher LogP values are often associated with increased membrane permeability, a key factor in achieving optimal oral bioavailability and cell penetration in drug discovery.
- [1] PubChem. 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CID 28345238). 2025. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28345238 View Source
